

Technical Guide: 4-Bromo-2,3-dimethylaniline for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,3-dimethylaniline**

Cat. No.: **B1292490**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,3-dimethylaniline**, a key chemical intermediate. It includes information on commercial suppliers, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Commercial Suppliers

4-Bromo-2,3-dimethylaniline is available from a variety of chemical suppliers. The following table lists several commercial sources for this compound. Purity and available quantities may vary by supplier.

Supplier	Website	Purity
Sigma-Aldrich	--INVALID-LINK--	98% [1]
ChemScene	--INVALID-LINK--	≥98% [2]
Manchester Organics	--INVALID-LINK--	Information available upon request [3]
BenchChem	--INVALID-LINK--	Information available upon request [4]
Ambeed, Inc.	--INVALID-LINK--	98% [1]

Physicochemical Data

A summary of the key physical and chemical properties of **4-Bromo-2,3-dimethylaniline** is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.

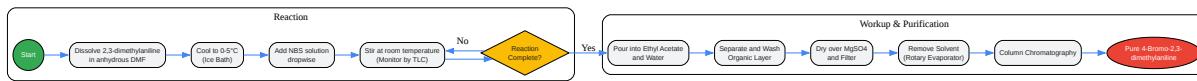
Property	Value	Source
CAS Number	22364-25-6	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ BrN	[2] [5]
Molecular Weight	200.08 g/mol	[2] [5]
Physical Form	Solid or liquid	[1]
Purity	≥98%	[1] [2]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[1]
InChI Key	YOBPAGXZBSWOHP-UHFFFAOYSA-N	[1] [5]
SMILES	CC1=C(C=CC(=C1C)Br)N	[5]

Synthesis of 4-Bromo-2,3-dimethylaniline: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of **4-Bromo-2,3-dimethylaniline** via the bromination of 2,3-dimethylaniline. This method is adapted from established procedures for the selective bromination of substituted anilines.

Reaction:

Materials:


- 2,3-dimethylaniline
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Place the flask in an ice bath and begin stirring.
- Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred solution of 2,3-dimethylaniline over a period of 30-60 minutes, ensuring the temperature remains between 0-5°C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine solution.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **4-Bromo-2,3-dimethylaniline**.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Bromo-2,3-dimethylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromo-2,3-dimethylaniline**.

Applications in Drug Development

4-Bromo-2,3-dimethylaniline serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of two key functional groups: the bromo group, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the amino group, which can be readily acylated, alkylated, or otherwise modified.

While not typically a pharmacologically active compound itself, it is a crucial intermediate for the synthesis of a range of target molecules with potential therapeutic applications. Its structural motif is found in compounds investigated for various biological activities.

Safety Information

4-Bromo-2,3-dimethylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Ventilation: Use only outdoors or in a well-ventilated area.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
- Storage: Store in a well-ventilated place. Keep the container tightly closed.

Hazard Statements:

- Causes skin irritation.[5]
- Causes serious eye irritation.[5]

- May cause respiratory irritation.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-2,3-dimethylaniline for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292490#commercial-suppliers-of-4-bromo-2-3-dimethylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com